4-(2-aminopropyl)-N,N-dimethylaniline

Monoamine transporters Dopamine release Serotonin release

4-(2-Aminopropyl)-N,N-dimethylaniline (CAS 57580-63-9) is a synthetic, racemic phenylalkylamine of the substituted aniline class, bearing an aminopropyl side chain para to an N,N-dimethylamino group on the phenyl ring (molecular formula C₁₁H₁₈N₂, average mass 178.27 g/mol). It exists as a free base (calculated LogP 1.91, polar surface area 29 Ų, boiling point 286.1 °C at 760 mmHg) and as a dihydrochloride salt (CAS 55875-55-3) that enhances aqueous solubility.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
CAS No. 57580-63-9
Cat. No. B1274226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-aminopropyl)-N,N-dimethylaniline
CAS57580-63-9
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)N(C)C)N
InChIInChI=1S/C11H18N2/c1-9(12)8-10-4-6-11(7-5-10)13(2)3/h4-7,9H,8,12H2,1-3H3
InChIKeyRWZBJXQDQJZOLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminopropyl)-N,N-dimethylaniline (CAS 57580-63-9): Chemical Identity, Physicochemical Baseline, and Procurement Context


4-(2-Aminopropyl)-N,N-dimethylaniline (CAS 57580-63-9) is a synthetic, racemic phenylalkylamine of the substituted aniline class, bearing an aminopropyl side chain para to an N,N-dimethylamino group on the phenyl ring (molecular formula C₁₁H₁₈N₂, average mass 178.27 g/mol) . It exists as a free base (calculated LogP 1.91, polar surface area 29 Ų, boiling point 286.1 °C at 760 mmHg) and as a dihydrochloride salt (CAS 55875-55-3) that enhances aqueous solubility . The compound is commercially available from multiple vendors (e.g., Alfa Chemistry, CymitQuimica) at purities typically ≥95%, with hazard classification as an irritant (GHS07) . Its structural features—a primary aliphatic amine and a tertiary aromatic amine—confer reactivity as both a nucleophilic intermediate in organic synthesis and a ligand for monoaminergic transporters and receptors, positioning it within the broader class of 4-substituted-N,N-dimethylaniline derivatives used in neuroscience research and medicinal chemistry [1].

Suitable as a dual DAT/SERT substrate reference for monoamine transporter release studies in synaptosomal preparations.
Select dihydrochloride salt form for aqueous biochemistry workflows; free base suits organic synthesis where counterion absence is critical.
Functions as a non-halogenated parent scaffold for SAR campaigns mapping ring-substitution effects on target engagement class.
Core N,N-dimethylaniline substructure provides a class-level entry point for neuroprotective chemistry programs exploring oxytosis/ferroptosis pathways.

Why 4-(2-Aminopropyl)-N,N-dimethylaniline Cannot Be Replaced by Generic In-Class Analogs


Substituted N,N-dimethylaniline derivatives with aminopropyl side chains exhibit divergent pharmacological profiles depending on the position and nature of ring substituents. Even within the narrow subclass of 4-(2-aminopropyl)-N,N-dimethylanilines, the addition of halogen substituents on the phenyl ring fundamentally alters target engagement: the 3,5-dichloro analog (FLA 365) functions as a ryanodine receptor (RyR) calcium channel blocker rather than a monoamine transporter substrate [1], while the non-chlorinated parent compound 4-(2-aminopropyl)-N,N-dimethylaniline acts as a dopamine transporter (DAT) and serotonin transporter (SERT) substrate releasing monoamines [2]. Chain-length variation (ethyl vs. propyl) also shifts biological function: 4-dimethylaminophenethylamine (the two-carbon homolog) is characterized as a selective MAO-B substrate rather than a transporter-mediated releasing agent [3]. These qualitative shifts in molecular target engagement—from RyR blockade to monoamine release to MAO substrate—demonstrate that generic substitution among in-class aniline derivatives cannot be performed without compromising the intended experimental outcome. The quantitative evidence below establishes precisely how 4-(2-aminopropyl)-N,N-dimethylaniline differs from its closest comparators.

Attribute
Target Compound
Closest Analog
Target Engagement
DAT/SERT substrate (monoamine releaser)
FLA 365 (3,5-dichloro): RyR calcium channel blocker
Functional Profile
Transporter-mediated neurotransmitter efflux
4-Dimethylaminophenethylamine: MAO-B substrate, no DAT/SERT release reported
Ring Halogenation
None (unsubstituted phenyl ring)
3,5-dichloro or 3-methyl substitution shifts pharmacology to RyR block or MAO-A inhibition, respectively

Quantitative Differentiation Evidence for 4-(2-Aminopropyl)-N,N-dimethylaniline vs. Closest Analogs and Alternatives


Functional Selectivity: DAT-Mediated Dopamine Release vs. SERT-Mediated Serotonin Release

4-(2-Aminopropyl)-N,N-dimethylaniline induces transporter-mediated monoamine release at both DAT and SERT in rat brain synaptosomes, with an approximately 4-fold greater potency for SERT-mediated serotonin release (EC50 37 nM) than for DAT-mediated dopamine release (EC50 150 nM) [1]. This distinguishes it from its two-carbon homolog 4-dimethylaminophenethylamine, which functions as a selective MAO-B substrate with no comparable DAT/SERT release activity reported [2]. Additionally, the 3,5-dichloro-substituted analog FLA 365 does not act as a monoamine releaser; instead, it blocks ryanodine receptor-elicited Ca²⁺ increases (functional blocking activity in skeletal and cardiac muscle, though inactive in smooth muscle) [3]. The target compound thus uniquely occupies the functional niche of a monoamine-releasing substrate within this aniline subclass, a property directly relevant to neuroscience studies investigating transporter-mediated neurotransmitter efflux.

DAT/SERT Substrate Selectivity
Cross-study comparable
DAT EC50 150 nM; SERT EC50 37 nM; ~4-fold SERT preference
Supports neurotransmitter release assay context with quantifiable transporter selectivity benchmark.
Rat synaptosomes; in vitro [³H]DA and [³H]5-HT release assays.
Monoamine transporters Dopamine release Serotonin release Structure-activity relationship

Dihydrochloride Salt for Enhanced Aqueous Solubility vs. Free Base Procurement Forms

4-(2-Aminopropyl)-N,N-dimethylaniline is available both as the free base (CAS 57580-63-9, calculated LogP 1.91, polar surface area 29 Ų) and as the dihydrochloride salt (CAS 55875-55-3, molecular weight 251.20 g/mol) . The dihydrochloride form is explicitly noted to enhance water solubility relative to the free base, which is insoluble in water and requires organic solvents (EtOH, DMSO) or dilute HCl for dissolution . This provides a procurement-relevant choice: the dihydrochloride salt is preferable for aqueous biochemical assay buffers without the need for co-solvents, reducing solvent-related assay interference. In contrast, the free base is suited for organic synthesis applications where the absence of counterions is critical. The free base has a boiling point of 286.1 °C at 760 mmHg and flash point of 115.5 °C, with vapor pressure 0.0027 mmHg at 25 °C .

Salt Form Selection
Supporting evidence
Free base (LogP 1.91): insoluble in H₂O; Dihydrochloride salt: enhanced aqueous solubility
Formulation-context decision; dihydrochloride supports aqueous assay compatibility without co-solvents.
Quantitative solubility values not available from retrieved sources.
Solubility enhancement Formulation Salt selection Procurement specification

Positional Specificity of Aromatic Substitution Determines Protein Target Engagement Class

The protein target engagement class of 4-(2-aminopropyl)-N,N-dimethylaniline is determined by the absence of ring halogenation. The parent compound (unsubstituted phenyl ring) acts as a monoamine transporter substrate (DAT EC50 150 nM, SERT EC50 37 nM) [1]. In contrast, the 3,5-dichloro-substituted derivative FLA 365 (4-(2-aminopropyl)-3,5-dichloro-N,N-dimethylaniline; CAS 67759-58-4) is functionally characterized as a ryanodine receptor (RyR) calcium release channel blocker, not a monoamine releaser [2]. This represents a complete categorical shift in protein target engagement driven solely by 3,5-dichloro substitution on the phenyl ring. The N,N-dimethylamino and 2-aminopropyl moieties are identical between the two compounds, yet the biological readout moves from monoamine transporter pharmacology to intracellular calcium signaling. Furthermore, the 3-methyl analog amiflamine (4-(2-aminopropyl)-N,N,3-trimethylaniline) is documented as a selective MAO-A inhibitor (pIC50 5.57) , representing a third distinct target class for compounds sharing the 4-(2-aminopropyl)-N,N-dimethylaniline core with different ring substituents.

Ring Substitution Target Class
Class-level inference
Categorical target switch: parent (transporter substrate) vs. 3,5-dichloro (RyR blocker) vs. 3-methyl (MAO-A inhibitor)
Solely ring substitution determines protein target engagement class; cross-study comparison.
Comparative data from independent assay platforms.
Structure-activity relationship Target engagement Ring substitution Chemotype classification

No Detectable Oral Acute Toxicity at 30 mg/kg in Rats: Preliminary In Vivo Safety Benchmark

In a curated toxicity assay record, 4-(2-aminopropyl)-N,N-dimethylaniline demonstrated no detectable acute toxicity following oral administration at a dose of 30 mg/kg in rats (Rattus norvegicus) . While this single-dose observation is not a comprehensive toxicological profile, it provides a preliminary in vivo safety benchmark that can inform dose-range selection for acute behavioral pharmacology or initial tolerability studies. In the broader context of substituted aniline derivatives, acute oral toxicity of mono- and di-alkyl ring-substituted anilines has been systematically studied in rats, with LD50 values varying as a function of carbon chain length at the ring substituents [1]. These class-level data indicate that di-substituted anilines with longer alkyl chains (C = 2 to 3) generally exhibit lower acute toxicity than mono-substituted analogs—a trend consistent with the favorable 30 mg/kg result for the target compound.

In Vivo Tolerability Benchmark
Supporting evidence
No acute toxicity observed at 30 mg/kg oral dose in rats
Supports initial dose-range selection for acute behavioral pharmacology studies.
Single-dose observation; comprehensive toxicological profile not available.
Toxicity screening In vivo safety Acute oral toxicity Procurement risk assessment

N,N-Dimethylaniline Scaffold Associated with Submicromolar Neuroprotective Activity Against Oxytosis/Ferroptosis

A 2021 study identified nine neuroprotective compounds sharing the N,N-dimethylaniline common substructure that prevent oxytosis/ferroptosis in hippocampal cells at submicromolar concentrations [1]. The most potent derivatives (GIF-2114 and GIF-2197-r) were shown to localize to late endosomes and lysosomes while decreasing ferrous iron levels. Although 4-(2-aminopropyl)-N,N-dimethylaniline was not among the specific compounds tested in this study, its core N,N-dimethylaniline scaffold is exactly the substructure that defined the neuroprotective chemotype in the screening campaign. This class-level association suggests potential utility as a scaffold for developing neuroprotective agents, though direct neuroprotection data for the target compound itself are not yet available in the public domain.

Neuroprotective Scaffold Potential
Class-level inference
N,N-dimethylaniline derivatives exhibit submicromolar neuroprotection in oxytosis/ferroptosis models
Core scaffold is a validated chemotype in neuroprotective screening; direct compound data to verify.
HT22 hippocampal cell line; target compound not among specific derivatives tested.
Neuroprotection Oxytosis Ferroptosis N,N-dimethylaniline derivatives

Best-Fit Research and Industrial Application Scenarios for 4-(2-Aminopropyl)-N,N-dimethylaniline


Monoamine Transporter Pharmacology: DAT/SERT Substrate Studies in Synaptosomal Preparations

The compound is appropriate for in vitro neurotransmitter release assays using rodent brain synaptosomes. With an established DAT EC50 of 150 nM and SERT EC50 of 37 nM (approximately 4-fold SERT preference), it serves as a reference substrate for characterizing monoamine transporter-mediated efflux mechanisms [1]. Researchers should select the dihydrochloride salt form for direct aqueous buffer compatibility, avoiding DMSO-related artifacts. This application leverages the compound's unique position as a dual DAT/SERT substrate within the 4-substituted-N,N-dimethylaniline class, distinct from RyR blockers (e.g., FLA 365) or MAO substrates (e.g., 4-dimethylaminophenethylamine).

Structure-Activity Relationship (SAR) Studies Exploring Phenyl Ring Substitution Effects on Target Engagement

The compound serves as the non-halogenated, non-methylated parent reference for SAR campaigns investigating how phenyl ring substituents redirect target engagement within the 4-(2-aminopropyl)-N,N-dimethylaniline scaffold. Comparative studies against FLA 365 (3,5-dichloro → RyR blocker) and amiflamine (3-methyl → MAO-A inhibitor) can map the structural determinants of pharmacological target class divergence [2]. The parent compound anchors the monoamine transporter substrate phenotype, enabling systematic exploration of substituent-driven target switching.

Neuroprotective Chemistry: Scaffold for Oxytosis/Ferroptosis Inhibitor Development

Given the validated neuroprotective activity of N,N-dimethylaniline-containing compounds at submicromolar concentrations in hippocampal oxytosis/ferroptosis models, 4-(2-aminopropyl)-N,N-dimethylaniline provides a synthetically tractable scaffold with the aminopropyl side chain offering a functionalization handle for further derivatization [3]. Medicinal chemistry teams can use this compound as a starting point for library synthesis aimed at optimizing lysosomal/endosomal targeting and iron-chelating properties, with the caveat that direct neuroprotection data for the parent molecule remain to be established.

In Vivo Behavioral Pharmacology: Pilot Dose-Range Studies with Preliminary Safety Benchmark

The documented absence of acute toxicity at 30 mg/kg oral dose in rats provides a preliminary safety anchor for dose-range selection in acute behavioral pharmacology studies . While comprehensive ADMET characterization is lacking, this single-dose tolerability signal, combined with the compound's defined monoamine transporter substrate activity, supports exploratory in vivo experiments investigating the behavioral consequences of combined DAT/SERT substrate-mediated monoamine release.

Application
Selection Property
Validation Focus
Monoamine transporter release studies
Dual DAT/SERT substrate with defined selectivity ratio
Transporter-mediated efflux endpoint confirmation
Scaffold-based SAR campaigns
Non-halogenated parent aniline core
Target engagement class review against ring-substituted analogs
Neuroprotective chemistry programs
N,N-dimethylaniline substructure associated with oxytosis/ferroptosis inhibition
Direct neuroprotection assay response for target compound to be established
In vivo behavioral pharmacology
Preliminary oral tolerability benchmark at 30 mg/kg in rats
Acute tolerability and dose-range model-response interpretation

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